1-[(4-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a methanesulfonyl group attached to a methylphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(PHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C24H26N2O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)26-15-13-21(14-16-26)24(27)25-23-8-4-6-20-5-2-3-7-22(20)23/h2-12,21H,13-17H2,1H3,(H,25,27) |
InChI Key |
FFAFTLAVPMQSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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